2-Chloro-4-(methylsulfonyl)pyrimidine

Catalog No.
S1538788
CAS No.
1233026-31-7
M.F
C5H5ClN2O2S
M. Wt
192.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(methylsulfonyl)pyrimidine

CAS Number

1233026-31-7

Product Name

2-Chloro-4-(methylsulfonyl)pyrimidine

IUPAC Name

2-chloro-4-methylsulfonylpyrimidine

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3

InChI Key

YJIANTUNRFFGOK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC(=NC=C1)Cl

Synonyms

2-Chloro-4-(methylsulfonyl)pyrimidine

Canonical SMILES

CS(=O)(=O)C1=NC(=NC=C1)Cl
  • Availability and Characterization: While commercial suppliers exist for 2-Chloro-4-(methylsulfonyl)pyrimidine [, , ], there is a lack of scientific literature exploring its properties or potential uses.
  • Structural Similarity: In the absence of specific research on 2-Chloro-4-(methylsulfonyl)pyrimidine, researchers might explore its structural similarity to other pyrimidine derivatives with known biological activities. This could provide clues for potential research directions.

2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic compound characterized by its pyrimidine ring, which contains a chlorine atom and a methylsulfonyl group. The molecular formula is C₅H₅ClN₂O₂S, and it has a molecular weight of 192.62 g/mol. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural properties and biological activities.

The chemical behavior of 2-Chloro-4-(methylsulfonyl)pyrimidine can be explored through several reactions:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Sulfone Formation: The methylsulfonyl group can participate in reactions that form sulfones or sulfoxides under oxidative conditions.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, particularly when reacted with appropriate reagents.

2-Chloro-4-(methylsulfonyl)pyrimidine exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been studied for its potential as an antimicrobial agent.
  • Antiviral Activity: Research indicates that it may inhibit certain viral infections.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that are crucial for various biochemical pathways.

Several synthesis methods have been developed for 2-Chloro-4-(methylsulfonyl)pyrimidine, including:

  • Direct Chlorination: Chlorination of 4-(methylsulfonyl)pyrimidine using chlorine gas or chlorinating agents.
  • Sulfone Displacement: A method involving the displacement of a sulfone group in related pyrimidines to yield the target compound .
  • Multi-step Synthesis: Combining several reactions, such as nucleophilic substitution followed by chlorination, to achieve higher yields and purity.

The applications of 2-Chloro-4-(methylsulfonyl)pyrimidine span various domains:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of antiviral and antibacterial agents.
  • Agrochemical Sector: Acts as a precursor in the development of herbicides and pesticides.
  • Research: Employed in studies focused on enzyme inhibition and drug development.

Interaction studies have shown that 2-Chloro-4-(methylsulfonyl)pyrimidine interacts with various biological targets:

  • Enzymatic Interactions: It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Uptake Studies: Investigations into its permeability through cell membranes reveal potential for drug delivery systems.

Several compounds share structural similarities with 2-Chloro-4-(methylsulfonyl)pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
4-Chloro-2-(methylsulfonyl)pyrimidine97229-11-30.90
4,6-Dichloro-2-methylsulfonylpyrimidine4489-34-30.87
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine1353973-60-00.85
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine55329-22-10.90
4-Methyl-2-(methylthio)pyrimidine61044-96-00.72

The uniqueness of 2-Chloro-4-(methylsulfonyl)pyrimidine lies in its specific combination of functional groups and structural configuration, which contributes to its distinct biological activity and potential applications compared to these similar compounds.

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Wikipedia

2-Chloro-4-(methylsulfonyl)pyrimidine

Dates

Last modified: 08-15-2023

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